N-(Benzo[b]thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzo[b]thiophen-3-yl)acetamide is a chemical compound with the molecular formula C₁₀H₉NOS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[b]thiophen-3-yl)acetamide typically involves the acylation of 1-benzothiophen-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[b]thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
N-(Benzo[b]thiophen-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Benzo[b]thiophen-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzothiophene ring can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzothiophen-3-yl)acetamide
- N-(1-benzothiophen-2-yl)acetamide
- N-(1-benzothiophen-3-yl)propionamide
Uniqueness
N-(Benzo[b]thiophen-3-yl)acetamide is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
CAS No. |
16810-40-5 |
---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
N-(1-benzothiophen-3-yl)acetamide |
InChI |
InChI=1S/C10H9NOS/c1-7(12)11-9-6-13-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,11,12) |
InChI Key |
IMVFWBOAKQOTTG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CSC2=CC=CC=C21 |
Canonical SMILES |
CC(=O)NC1=CSC2=CC=CC=C21 |
solubility |
28.7 [ug/mL] |
Synonyms |
3-(Acetylamino)benzo[b]thiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.